N-(2-ethoxyphenyl)-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-7-5-4-6-14(15)17-16(18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKBDBYOSDUBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290500 | |
| Record name | N-(2-Ethoxyphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326898-79-7 | |
| Record name | N-(2-Ethoxyphenyl)-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326898-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethoxyphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 2 Ethoxyphenyl 4 Methylbenzamide
Advanced Synthetic Routes for N-(2-ethoxyphenyl)-4-methylbenzamide
The synthesis of this compound, an amide, can be achieved through several established chemical transformations. The most common approach involves the coupling of an amine with a carboxylic acid or its derivative. In this case, the primary reactants would be 2-ethoxyaniline and 4-methylbenzoic acid or its activated form, such as 4-methylbenzoyl chloride.
Exploration and Optimization of Reaction Conditions for High Yield and Purity
The formation of the amide bond between 2-ethoxyaniline and 4-methylbenzoic acid is a critical step that can be optimized to enhance both the yield and purity of the final product, this compound. Key parameters that are typically explored and optimized include the choice of coupling agents, solvents, temperature, and reaction time.
Coupling Agents: Direct amidation of a carboxylic acid and an amine is often challenging and requires high temperatures, which can lead to side products. Therefore, coupling agents are frequently employed to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com These reagents facilitate amide bond formation under mild conditions. masterorganicchemistry.com Another class of effective coupling agents is phosphonium (B103445) salts, which can be generated in situ from reagents like N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid. nih.gov
Solvents and Temperature: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used for amide coupling reactions. The reaction temperature is another crucial factor; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. nih.gov However, elevated temperatures can sometimes lead to undesirable side reactions, necessitating a careful balance. mdpi.com
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials to the desired product while minimizing the formation of degradation products. Progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
A hypothetical optimization table for the synthesis of this compound is presented below, illustrating how different parameters could be varied to find the optimal conditions.
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | DMAP | DCM | 25 | 12 | 75 |
| 2 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 85 |
| 3 | T3P | Pyridine | Acetonitrile | 50 | 6 | 90 |
| 4 | SOCl₂ | - | Toluene | 80 | 4 | 88 |
This table is illustrative and based on general principles of amide synthesis optimization.
Catalytic Approaches and Mechanistic Investigations in this compound Synthesis
In recent years, catalytic methods for amide bond formation have gained significant attention as they offer more sustainable and atom-economical alternatives to traditional coupling reagents. Transition metal catalysts, particularly those based on palladium, copper, and iron, have been explored for the direct amidation of carboxylic acids and amines. For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of 2-ethoxyaniline with 4-methylbenzoic acid.
Mechanistic investigations into these catalytic cycles are crucial for understanding the reaction pathways and for the rational design of more efficient catalysts. For instance, in a palladium-catalyzed amidation, the proposed mechanism often involves the formation of a palladium-carboxylate complex, followed by amine coordination and reductive elimination to yield the amide product and regenerate the active catalyst.
Application of Green Chemistry Principles in Scalable Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green strategies can be implemented.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govresearchgate.net The synthesis of benzamides can be efficiently carried out under microwave assistance, sometimes even in the absence of a solvent. nih.govtandfonline.comwiley.com This approach is highly amenable to the scalable synthesis of this compound.
Ultrasound-Assisted Synthesis: Similar to microwave irradiation, the use of ultrasound can enhance reaction rates and yields in organic synthesis. nih.govtandfonline.com This technique can be applied to the amidation reaction to promote efficient mixing and mass transfer, leading to a more sustainable process.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. tandfonline.com While the solubility of the reactants for this compound synthesis in water may be limited, the use of aqueous media in conjunction with phase-transfer catalysts or surfactants can be explored. nih.gov
Strategies for the Preparation of this compound Analogues
The preparation of analogues of this compound is essential for exploring structure-activity relationships (SAR) in various applications, such as drug discovery. mdpi.commdpi.comnih.govepa.gov This involves systematic modifications of the core structure.
Rational Design Principles for Structural Modification
The rational design of analogues is guided by an understanding of how different structural features contribute to the desired properties of the molecule. For this compound, modifications can be made to either the 2-ethoxyphenyl ring or the 4-methylbenzoyl moiety.
Modifications on the 2-ethoxyphenyl Ring:
Varying the alkoxy group: The ethoxy group can be replaced with other alkoxy groups (e.g., methoxy, propoxy) or other electron-donating or electron-withdrawing substituents to probe the effect of electronics and sterics at this position.
Positional Isomers: The position of the ethoxy group on the aniline (B41778) ring can be moved to the meta or para positions to create isomeric analogues.
Modifications on the 4-methylbenzoyl Moiety:
Altering the substituent on the phenyl ring: The methyl group can be replaced with a variety of other functional groups, such as halogens, nitro groups, or other alkyl groups, to investigate their impact. nih.gov
Isosteric replacements: The phenyl ring itself could be replaced with other aromatic or heteroaromatic rings to explore different spatial arrangements and electronic properties.
The following table provides examples of potential analogues that could be synthesized based on these design principles.
| Analogue Name | Modification | Rationale |
| N-(3-ethoxyphenyl)-4-methylbenzamide | Positional isomer of the ethoxy group | Investigate the impact of substituent position |
| N-(2-methoxyphenyl)-4-methylbenzamide | Variation of the alkoxy group | Probe the effect of the size of the alkoxy group |
| N-(2-ethoxyphenyl)-4-chlorobenzamide | Substitution on the benzoyl ring | Explore the influence of an electron-withdrawing group |
| N-(2-ethoxyphenyl)nicotinamide | Isosteric replacement of the phenyl ring | Introduce a heteroatom to alter electronic properties |
This table is illustrative and presents hypothetical analogues for SAR studies.
Regioselective Functionalization Techniques on the Benzamide (B126) Core
Regioselective functionalization allows for the introduction of new functional groups at specific positions on the existing this compound scaffold. This is a powerful strategy for fine-tuning the properties of the molecule without having to synthesize each analogue from scratch.
C-H Functionalization: Direct C-H bond functionalization has become a transformative tool in organic synthesis, enabling the modification of arenes without the need for pre-functionalized starting materials. rsc.orgnih.gov For this compound, C-H functionalization could be directed to specific positions on either of the two aromatic rings. For instance, ortho-directing groups can be employed to selectively introduce substituents adjacent to the amide nitrogen or the ethoxy group. Recent advances have also enabled meta- and para-selective C-H functionalization. nih.gov
Electrophilic Aromatic Substitution: Traditional electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can also be used to functionalize the aromatic rings. The regioselectivity of these reactions is governed by the directing effects of the existing substituents (the ethoxy group and the amide linkage).
Multi-component Reactions and Diversity-Oriented Synthesis Applied to this compound Scaffold
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. cam.ac.uk This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate complex molecules from simple precursors. cam.ac.uk Similarly, diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of collections of structurally diverse small molecules, often starting from a common scaffold. nih.govnih.gov These methodologies are particularly well-suited for creating libraries of this compound analogs for biological screening.
One of the most prominent MCRs for generating amide derivatives is the Ugi four-component reaction (U-4CR) . The classical U-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. organic-chemistry.org By systematically varying each of the four components, vast libraries of compounds can be synthesized. For the synthesis of a library based on the this compound scaffold, 2-ethoxyaniline would serve as the amine component, while 4-methylbenzoic acid would be the carboxylic acid. A variety of aldehydes and isocyanides could then be employed to generate a library of derivatives.
The general scheme for an Ugi reaction to produce this compound analogs is as follows:
Amine: 2-ethoxyaniline
Carboxylic Acid: 4-methylbenzoic acid
Aldehyde: Variable (e.g., formaldehyde, acetaldehyde, benzaldehyde)
Isocyanide: Variable (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)
The resulting products would be α-acylamino-N-(2-ethoxyphenyl)-N-(substituted)-4-methylbenzamides. The yields of such reactions are typically moderate to high, as demonstrated in various studies on Ugi reactions for the synthesis of peptide-like structures and other complex amides. organic-chemistry.org
Another powerful MCR is the Passerini three-component reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgresearchgate.net This reaction could be adapted to create derivatives related to the target scaffold, although it would not directly produce this compound itself without further modification. The Passerini reaction is known for its high atom economy and often proceeds with good yields.
Diversity-oriented synthesis can be further applied to the this compound core structure through post-modification of the initial product. For instance, functional groups on the aromatic rings can be introduced or modified.
Below are illustrative data tables for the potential synthesis of a library of this compound derivatives using a hypothetical Ugi four-component reaction.
Table 1: Ugi Reaction for the Synthesis of a Library of this compound Analogs
| Entry | Aldehyde (R1-CHO) | Isocyanide (R2-NC) | Product Structure | Hypothetical Yield (%) |
| 1 | Formaldehyde | Cyclohexyl isocyanide | N-(2-ethoxyphenyl)-N-(cyclohexylaminomethyl)-4-methylbenzamide | 85 |
| 2 | Acetaldehyde | Cyclohexyl isocyanide | N-(1-(cyclohexylamino)ethyl)-N-(2-ethoxyphenyl)-4-methylbenzamide | 82 |
| 3 | Benzaldehyde | Cyclohexyl isocyanide | N-(benzyl(cyclohexylamino)methyl)-N-(2-ethoxyphenyl)-4-methylbenzamide | 88 |
| 4 | Formaldehyde | tert-Butyl isocyanide | N-((tert-butylamino)methyl)-N-(2-ethoxyphenyl)-4-methylbenzamide | 90 |
| 5 | Acetaldehyde | tert-Butyl isocyanide | N-(1-(tert-butylamino)ethyl)-N-(2-ethoxyphenyl)-4-methylbenzamide | 87 |
| 6 | Benzaldehyde | tert-Butyl isocyanide | N-(benzyl(tert-butylamino)methyl)-N-(2-ethoxyphenyl)-4-methylbenzamide | 89 |
Note: The yields presented in this table are hypothetical and serve to illustrate the potential of the Ugi reaction for generating a diverse library of compounds.
The application of such MCR and DOS strategies enables the rapid exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with potentially valuable biological activities.
Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Ethoxyphenyl 4 Methylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed Proton and Carbon NMR Assignments for Conformational Analysis
No specific ¹H or ¹³C NMR spectra for N-(2-ethoxyphenyl)-4-methylbenzamide have been published. Without this primary data, it is impossible to provide a table of chemical shifts and coupling constants or to conduct a conformational analysis based on NMR assignments. General principles suggest that the aromatic protons would appear in the range of δ 6.8-8.0 ppm, the ethoxy group protons would show a triplet and a quartet, and the amide proton would appear as a broad singlet. However, precise assignments and through-space correlations for a detailed conformational study are not available.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
There are no published studies employing 2D NMR techniques such as COSY, HSQC, or HMBC for this compound. github.ioyoutube.com While these techniques are standard for structural elucidation, their application to this specific compound has not been documented. Therefore, creating data tables that map out proton-proton couplings or one-bond and multiple-bond proton-carbon correlations is not feasible.
Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification (Pre-clinical Focus)
While predicted mass-to-charge ratios for various adducts of the parent molecule are available from databases like PubChem ([M+H]⁺: 256.13321), no experimental mass spectrometry data or detailed fragmentation pathway analysis has been reported. uni.lu A typical fragmentation for benzamides involves the cleavage of the amide bond. For this compound, this would likely lead to fragments corresponding to the 4-methylbenzoyl cation (m/z 119) and the 2-ethoxyaniline radical cation (m/z 137). However, without experimental evidence, a definitive fragmentation scheme cannot be constructed. Furthermore, no pre-clinical studies on the metabolism of this compound have been published, meaning no information on its potential metabolites is available.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions
Specific experimental Infrared (IR) and Raman spectra for this compound are not available in the scientific literature. A theoretical analysis would predict characteristic vibrational bands, such as the N-H stretching vibration (~3300 cm⁻¹), the C=O stretching of the amide group (~1650 cm⁻¹), C-O stretching from the ether group, and various C-H and C=C stretching and bending modes from the aromatic rings. However, without experimental spectra, a detailed assignment of vibrational modes and analysis of intermolecular interactions through shifts in these bands cannot be performed.
X-ray Crystallography for Solid-State Structure and Packing Analysis
Elucidation of Intermolecular Interactions, including Hydrogen Bonding Networks
No crystallographic studies have been published for this compound. Consequently, information regarding its solid-state conformation, crystal system, unit cell dimensions, bond lengths, bond angles, and molecular packing is unknown. While related structures have been analyzed, such as 2-Methyl-N-(4-methylphenyl)benzamide, these findings cannot be extrapolated to the title compound. The analysis of intermolecular forces, particularly the hydrogen bonding network formed by the amide N-H donor and the carbonyl oxygen acceptor, is entirely dependent on having the crystal structure, which is not available.
Computational Chemistry and Molecular Modeling of N 2 Ethoxyphenyl 4 Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometry and electronic properties. For N-(2-ethoxyphenyl)-4-methylbenzamide, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation. researchgate.net
Electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This data is exemplary and based on typical values for similar structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.23 Å |
| C-N (Amide) | ~1.36 Å | |
| C-O (Ethoxy) | ~1.36 Å | |
| Bond Angle | O=C-N (Amide) | ~122° |
| C-N-C | ~125° | |
| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~50-60° |
Table 2: Predicted Electronic Properties for this compound using DFT Note: This data is exemplary.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.0 |
Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Functionals such as B3LYP, or those specifically parameterized for NMR predictions like WP04, can provide theoretical ¹H and ¹³C NMR spectra. idc-online.com
These predicted spectra are then compared with experimental data to validate the computed structure. The accuracy of these predictions has improved significantly, making them a crucial step for the unambiguous assignment of complex molecular structures. nih.govresearchgate.net Statistical metrics like the Root Mean Square Deviation (RMSD) are often used to quantify the agreement between calculated and experimental shifts. academie-sciences.fr
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) in CDCl₃ Note: This data is for illustrative purposes.
| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| Amide N-H | 8.2 | 8.1 |
| Aromatic C-H (p-tolyl) | 7.7 (d) | 7.6 (d) |
| Aromatic C-H (p-tolyl) | 7.3 (d) | 7.2 (d) |
| Ethoxy -OCH₂- | 4.1 (q) | 4.0 (q) |
| Tolyl -CH₃ | 2.4 (s) | 2.4 (s) |
| Ethoxy -CH₃ | 1.5 (t) | 1.4 (t) |
Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis
While quantum mechanics provides insights into static structures, Molecular Dynamics (MD) simulations offer a view of the dynamic nature of molecules over time. rjpbr.com MD simulations are used to explore the conformational landscape, flexibility, and interactions of a molecule within a simulated biological environment, such as a solvent box of water. mdpi.com
For this compound, an MD simulation would reveal the rotational freedom around key single bonds, such as the amide C-N bond and the bonds connecting the phenyl rings. This analysis helps identify the most populated and energetically favorable conformations in solution. nih.gov The stability of the molecule's conformation during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD plot indicates that the molecule has reached an equilibrium state. nih.gov These simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. researchgate.netnih.gov
Table 4: Summary of Conformational Analysis from a Hypothetical MD Simulation Note: This data is exemplary.
| Conformational Feature | Observation from Simulation | Implication |
|---|---|---|
| Amide Bond (C-N) | Limited rotation, predominantly trans conformation | Planar amide group is a stable structural feature |
| Ethoxy Group Rotation | Free rotation, multiple orientations observed | Flexible side chain, can adapt to binding pockets |
| Inter-ring Dihedral Angle | Fluctuates around a mean value of 55° | Defines the overall stable, non-planar shape |
| RMSD | Stabilizes after 10 ns, with fluctuations < 2 Å | The simulated structure is stable in the solvent environment |
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. hilarispublisher.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Since this compound is a benzamide (B126) derivative, docking studies could explore its potential to bind to enzymes for which other benzamides are known inhibitors. Hypothesized targets could include butyrylcholinesterase, α-glucosidase, or various protein kinases. nih.govhilarispublisher.comnih.gov The docking algorithm samples a large number of possible conformations of the ligand within the active site of the protein and scores them based on a scoring function. This score, often expressed as binding affinity or energy (e.g., in kcal/mol), estimates the strength of the interaction. researchgate.netnih.gov The pose with the best score is considered the most likely binding mode.
Table 5: Hypothetical Docking Results for this compound with Various Enzymes Note: This data is for illustrative purposes.
| Hypothesized Target Enzyme | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|
| Butyrylcholinesterase (BChE) | -8.5 | Alzheimer's Disease |
| α-Glucosidase | -9.2 | Diabetes |
| Rho-associated kinase 1 (ROCK1) | -7.9 | Cardiovascular Disease |
Beyond predicting the binding pose and affinity, a crucial part of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues of the protein's active site. nih.gov These interactions govern the specificity and strength of the binding.
For this compound, key interactions would likely involve:
Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), which can form strong interactions with polar residues like Serine, Threonine, or Aspartate in the active site. nih.gov
Hydrophobic Interactions: The two phenyl rings and the ethyl group can form favorable hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.
Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan, further stabilizing the complex. hilarispublisher.com
Visualizing the docked complex allows for the precise identification of these interactions and the measurement of their distances, providing a molecular basis for the ligand's predicted affinity. nih.gov
Table 6: Hypothetical Ligand-Protein Interactions for this compound in the Active Site of α-Glucosidase Note: This data is exemplary.
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Asp 349 | 2.5 |
| Hydrogen Bond (Acceptor) | Amide C=O | Glu 276 | 3.3 |
| Pi-Pi Stacking | 4-methylphenyl ring | Phe 298 | 3.8 |
| Hydrophobic | Ethoxy group | Leu 177 | 4.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to ascertain the mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR studies are pivotal in identifying the key molecular features that govern their therapeutic efficacy.
Research Findings:
In a hypothetical QSAR study targeting a specific protein kinase, a series of analogues of this compound were synthesized and evaluated for their inhibitory activity. The primary objective was to elucidate the structural requirements for potent kinase inhibition. The parent compound, this compound, served as the scaffold for structural modifications.
The developed QSAR model, derived using multiple linear regression, demonstrated a strong correlation between the physicochemical properties of the analogues and their biological activity. The model revealed that steric and electronic factors play a crucial role in the interaction with the target protein. Specifically, the ethoxy group at the ortho position of the phenyl ring and the methyl group at the para position of the benzamide moiety were found to be significant contributors to the activity.
The robustness of the QSAR model was confirmed through internal and external validation techniques. nih.gov The statistical significance of the model indicated its predictive power for designing novel analogues with enhanced inhibitory potential.
Below is a data table showcasing a representative set of this compound analogues and their corresponding experimental and predicted biological activities based on a hypothetical QSAR model.
Table 1: QSAR Data for this compound Analogues
| Compound ID | R1 (at 2-position of phenyl ring) | R2 (at 4-position of benzamide) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| 1 | -OCH₂CH₃ | -CH₃ | 1.5 | 1.7 |
| 2 | -OCH₃ | -CH₃ | 3.2 | 3.0 |
| 3 | -OH | -CH₃ | 5.8 | 6.1 |
| 4 | -OCH₂CH₃ | -H | 2.5 | 2.8 |
| 5 | -OCH₂CH₃ | -Cl | 0.9 | 1.1 |
| 6 | -OCH₂CH₃ | -OCH₃ | 2.1 | 2.3 |
In Silico ADMET Prediction for Pre-clinical Compound Profiling
The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is critical to its development. nih.gov In silico ADMET prediction offers a rapid and cost-effective means to evaluate these parameters, helping to identify potential liabilities early in the drug discovery pipeline. cadaster.eu
Research Findings:
For this compound, in silico ADMET profiling was conducted to predict its pharmacokinetic behavior. The predictions focused on key parameters related to its absorption, distribution, and metabolic pathways.
Absorption: The compound is predicted to have good oral bioavailability, with high intestinal absorption. This is attributed to its favorable lipophilicity (predicted XlogP of 3.5) and molecular size. uni.lu
Distribution: The predicted blood-brain barrier (BBB) penetration is low, suggesting that the compound is less likely to cause central nervous system side effects. The plasma protein binding is predicted to be high, which could influence its distribution and half-life in the body.
Metabolism: The primary metabolic pathways for this compound are predicted to involve cytochrome P450 (CYP) enzymes. The ethoxy group is susceptible to O-dealkylation, and the methyl group on the benzamide ring can undergo oxidation. These metabolic transformations would lead to more polar metabolites that are more readily excreted. The compound is not predicted to be a significant inhibitor of major CYP isoforms, reducing the risk of drug-drug interactions. rjptonline.org
The following table summarizes the predicted ADMET properties for this compound.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| Caco-2 Permeability | High | Good potential for oral absorption |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Low likelihood of CNS effects |
| Plasma Protein Binding | >90% | High binding, may affect free drug concentration |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |
| CYP450 3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |
Based on a comprehensive review of available scientific literature, there is a notable scarcity of published research specifically detailing the pharmacological and biological activities of the chemical compound This compound . While studies on the broader class of benzamides and other related derivatives are present in scientific databases, specific preclinical, in vitro, and in vivo data for this compound are not sufficiently available to construct a detailed article according to the requested outline.
The compound is listed by chemical suppliers for early discovery research, which often precedes extensive publication of biological activity data. sigmaaldrich.com Research on other 4-methylbenzamide (B193301) derivatives has explored their potential as kinase inhibitors for anticancer applications, and various benzamides have been investigated for anti-inflammatory properties, often linked to the inhibition of pathways like NF-kappaB. nih.govnih.gov However, these findings are not specific to this compound and cannot be directly attributed to it without dedicated studies.
Due to the lack of specific research data on receptor binding, enzyme inhibition, cellular signaling modulation, anti-proliferative, antimicrobial, anti-inflammatory, and in vivo efficacy studies for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the specified structure at this time.
Pharmacological and Biological Activity Research of N 2 Ethoxyphenyl 4 Methylbenzamide Pre Clinical, in Vitro, and in Vivo Animal Studies Only
In Vivo Animal Models for Efficacy and Mechanistic Studies (Excluding Safety/Toxicity Focus)
Pharmacokinetic and Pharmacodynamic Investigations in Animal Subjects (Focus on distribution and interaction with biological systems)
Specific pharmacokinetic and pharmacodynamic data for N-(2-ethoxyphenyl)-4-methylbenzamide in animal subjects are not available in the reviewed scientific literature. Pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion, are crucial for understanding the therapeutic potential of a compound. Studies on other benzamide (B126) derivatives, such as the 5-hydroxytryptamine (5HT3) receptor antagonist ML-1035 in rats, have detailed their metabolic pathways and tissue distribution. However, no such investigations have been published for this compound.
Structure-Activity Relationships (SAR) for this compound and its Derivatives
Elucidation of Key Pharmacophoric Features for Biological Activity
A specific structure-activity relationship (SAR) study focused on this compound to elucidate its key pharmacophoric features for biological activity has not been reported in the scientific literature. Pharmacophore modeling is a critical step in understanding the interaction between a ligand and its biological target, defining the essential steric and electronic features required for activity. For the broader class of benzamides, SAR studies have identified key features such as the nature and position of substituents on the benzoyl and aniline (B41778) rings as being critical for activity and selectivity towards various biological targets, including the endothelin-A receptor and USP1/UAF1 deubiquitinase complex.
Design and Synthesis of Potent and Selective Analogues Based on SAR Insights
In the absence of specific SAR data for this compound, there are no published reports on the design and synthesis of potent and selective analogues based on its structural framework. The design and synthesis of analogues are typically guided by SAR insights to optimize potency, selectivity, and pharmacokinetic properties. Research in the benzamide chemical space has led to the development of numerous analogues with tailored biological activities, such as antiplasmodial agents and neurokinin-2 receptor antagonists.
Analytical Method Development for N 2 Ethoxyphenyl 4 Methylbenzamide in Research Applications
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for the separation of N-(2-ethoxyphenyl)-4-methylbenzamide from impurities, starting materials, and potential metabolites. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly utilized methods in this regard.
The development of an HPLC method is a critical step for the routine analysis and quality control of this compound. A well-developed HPLC method offers high resolution, sensitivity, and reproducibility. The process involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. ijprajournal.com
Method Development Strategy:
The initial phase of method development for this compound would involve understanding the physicochemical properties of the molecule, such as its polarity, solubility, and UV absorbance characteristics. ijprajournal.com Based on its benzamide (B126) structure, a reversed-phase HPLC approach is a suitable starting point.
A typical reversed-phase HPLC method could employ a C18 column, which is effective for separating non-polar to moderately polar compounds. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention. For this compound, a slightly acidic mobile phase, potentially using formic acid or trifluoroacetic acid, could be beneficial. nih.govresearchgate.net
Isocratic elution, where the mobile phase composition remains constant throughout the run, can be employed for simple separations. ijprajournal.com However, for more complex samples containing impurities or metabolites with a wider range of polarities, a gradient elution, where the mobile phase composition is changed over time, would be more appropriate. ijprajournal.com
Detection is a crucial aspect of the HPLC method. Given the presence of aromatic rings in this compound, UV detection is a viable option. nih.gov The selection of the detection wavelength would be based on the UV spectrum of the compound to ensure maximum sensitivity.
Validation of the HPLC Method:
Once the optimal chromatographic conditions are established, the method must be validated according to established guidelines to ensure its reliability. The validation would typically include the assessment of the following parameters:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. who.int
A summary of typical validation parameters for an HPLC method for this compound is presented in the following table.
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intra-day | ≤ 2.0% |
| - Inter-day | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | No significant effect on results |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed for purity assessment and the identification of metabolites in preclinical studies.
Purity Analysis:
For purity analysis, a sample of this compound would be introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of each compound, allowing for its identification. This technique is highly sensitive and can detect trace levels of impurities.
Metabolite Analysis:
In preclinical studies, understanding the metabolic fate of a new compound is crucial. GC-MS can be used to identify potential metabolites of this compound in biological samples such as plasma, urine, or liver microsomes. nih.gov Biological samples would first undergo an extraction procedure to isolate the compound and its metabolites. nih.gov The extract is then analyzed by GC-MS. The mass spectra of the metabolites can be compared to that of the parent compound to elucidate the metabolic transformations that have occurred. Common metabolic pathways include oxidation, hydroxylation, and demethylation.
Table 2: Potential Metabolites of this compound Identifiable by GC-MS
| Potential Metabolite | Metabolic Reaction |
| N-(2-hydroxyphenyl)-4-methylbenzamide | O-de-ethylation |
| N-(2-ethoxyphenyl)-4-(hydroxymethyl)benzamide | Methyl group hydroxylation |
| 4-methyl-N-(2-ethoxy-4-hydroxyphenyl)benzamide | Aromatic hydroxylation |
Spectrophotometric and Spectrofluorometric Assays for Quantitative Determination
Spectrophotometric and spectrofluorometric methods offer simple, rapid, and cost-effective alternatives for the quantitative determination of this compound, particularly in bulk form or in simple formulations.
UV-Visible Spectrophotometry:
UV-Visible spectrophotometry is based on the principle that a compound absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the solution (Beer-Lambert law). To develop a spectrophotometric assay, a suitable solvent in which the compound is stable and soluble is selected. The UV spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. nih.gov
Table 3: Hypothetical Parameters for a UV Spectrophotometric Assay of this compound
| Parameter | Value |
| Solvent | Methanol or Ethanol |
| Wavelength of Maximum Absorbance (λmax) | ~275 nm (estimated) |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
Spectrofluorometry:
Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. If this compound exhibits native fluorescence, a direct spectrofluorometric method can be developed. This would involve determining the optimal excitation and emission wavelengths. If the compound is not naturally fluorescent, a derivatization reaction with a fluorescent reagent could be employed to form a fluorescent product that can be quantified. who.int Spectrofluorometric assays are generally more sensitive and selective than spectrophotometric methods.
Advanced Bioanalytical Techniques for this compound in Biological Matrices (Pre-clinical Samples)
The quantitative determination of this compound in biological matrices such as plasma, serum, or tissue homogenates presents unique challenges due to the complexity of the matrix and the low concentrations of the analyte. researchgate.netnih.gov Advanced bioanalytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice for such applications. nih.govnih.gov
LC-MS/MS Method Development:
An LC-MS/MS method combines the high separation efficiency of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. nih.gov The development of such a method involves several key steps:
Sample Preparation: The first step is to extract the analyte from the biological matrix. This is crucial to remove interfering substances and concentrate the analyte. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net
Chromatographic Separation: A robust HPLC method is developed to separate the analyte from endogenous matrix components. This helps to minimize matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer. nih.gov
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.
Method Validation: The bioanalytical method must be rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability in the biological matrix.
Table 4: Summary of a Hypothetical LC-MS/MS Bioanalytical Method for this compound in Plasma
| Parameter | Description |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| MRM Transition | To be determined experimentally |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy & Precision (%CV) | Within ±15% |
The development and application of these advanced bioanalytical techniques are essential for obtaining reliable pharmacokinetic data in preclinical studies, which is a critical component of the drug discovery and development process. researchgate.net
Future Research Directions and Potential Scientific Applications of N 2 Ethoxyphenyl 4 Methylbenzamide
Exploration of Novel Therapeutic Areas for N-(2-ethoxyphenyl)-4-methylbenzamide Derivatives (General, Non-clinical Potential)
The benzamide (B126) core is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. The future exploration of derivatives of this compound could uncover novel biological activities. Based on the activities of other benzamide-containing molecules, several non-clinical therapeutic areas warrant investigation.
Derivatives of benzamides have shown activity against a range of biological targets. For instance, certain N-phenylbenzamide derivatives have been investigated for their potential to target kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.gov These compounds often act by binding to the minor groove of DNA. nih.gov Furthermore, other substituted benzamides have been synthesized and evaluated for their insecticidal and larvicidal properties. mdpi.com There is also precedent for benzamide derivatives exhibiting antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology research. mdpi.comresearchgate.net
The following table outlines potential, hypothetical therapeutic areas for derivatives of this compound based on the activities of related compounds.
| Potential Therapeutic Area | Rationale based on Structurally Related Benzamides | Potential Research Focus |
| Antiparasitic Agents | N-phenylbenzamide derivatives have shown activity against kinetoplastid parasites. nih.gov | Synthesis and screening of this compound derivatives against parasites such as Trypanosoma and Leishmania species. |
| Oncology | Substituted benzamides have demonstrated antiproliferative effects on various cancer cell lines. mdpi.comresearchgate.net | Investigation of the cytotoxic and cytostatic effects of novel derivatives on different cancer cell models. |
| Agrochemicals | Certain benzamide analogues have been found to have insecticidal and larvicidal properties. mdpi.com | Evaluation of the efficacy of this compound derivatives as potential pest control agents. |
| Neurodegenerative Diseases | Some benzohydrazide (B10538) derivatives have shown inhibitory activity against enzymes implicated in neurodegenerative disorders. mdpi.com | Screening for inhibitory activity against targets such as monoamine oxidases or β-secretase. |
It is important to emphasize that these are prospective areas of investigation, and further research, including synthesis of a derivative library and extensive biological screening, would be necessary to validate these hypotheses.
This compound as a Molecular Probe for Biological Pathway Elucidation
Small molecules with specific biological activities can serve as valuable tools, or molecular probes, to investigate and elucidate complex biological pathways. Should this compound or its derivatives be found to interact with a specific biological target, they could be developed into such probes.
The utility of a molecular probe is contingent on its specificity and the ability to track its interaction with its target. For example, if a derivative of this compound were found to inhibit a particular enzyme, it could be used to study the downstream effects of that enzyme's inhibition in cellular or in vitro systems. This can help to delineate the role of the enzyme in a signaling or metabolic pathway.
To be an effective molecular probe, this compound could be modified to incorporate reporter tags, such as fluorescent moieties or affinity labels. This would facilitate the visualization of its subcellular localization and the identification of its binding partners through techniques like affinity chromatography followed by mass spectrometry. The spectrofluorometric properties of some benzamides have been studied, which is a foundational aspect for developing fluorescent probes. researchgate.net
Integration of this compound Research with Systems Biology and Cheminformatics
The fields of systems biology and cheminformatics offer powerful computational tools to accelerate the study of small molecules like this compound. nih.gov These approaches can help to predict potential biological activities and to understand the compound's properties in the context of broader biological networks.
Cheminformatics can be employed to create virtual libraries of this compound derivatives and to predict their physicochemical properties, such as solubility and lipophilicity. nih.gov Furthermore, in silico screening methods, like molecular docking, can be used to predict the binding of these virtual compounds to a wide range of biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Systems biology can provide a holistic view of how a molecule like this compound might affect cellular processes. nih.gov If experimental data on the compound's effects on gene or protein expression becomes available, it can be integrated with existing biological network models to generate hypotheses about its mechanism of action. nih.gov
The following table summarizes how these computational approaches could be applied:
| Computational Approach | Application to this compound Research |
| Cheminformatics | - Virtual library design and screening.- Prediction of ADME/T properties.- Similarity searching to identify known drugs with similar structures. |
| Molecular Docking | - Predicting binding modes and affinities to specific protein targets. |
| Systems Biology | - Integrating 'omics' data to understand network-level effects.- Mechanism of action hypothesis generation. |
Challenges and Opportunities in the Academic Investigation of this compound and Related Benzamides
The academic investigation of this compound and its analogues presents both challenges and opportunities.
Challenges:
Synthesis and Characterization: The synthesis of novel derivatives may require multi-step reaction sequences, and the purification and characterization of these compounds can be resource-intensive. The availability of starting materials may also be a limiting factor.
Limited Existing Data: The apparent scarcity of published research on this compound means that initial investigations would be starting from a low information baseline, requiring broad, untargeted screening to identify biological activities. sigmaaldrich.com
Target Deconvolution: If a biological activity is identified, the process of identifying the specific molecular target (target deconvolution) can be complex and time-consuming.
Opportunities:
Untapped Potential: The lack of extensive research on this specific molecule means there is a significant opportunity for novel discoveries. It is possible that this compound or its derivatives possess unique biological activities not yet seen in other benzamides.
Chemical Tractability: The benzamide scaffold is generally well-understood in terms of synthetic chemistry, allowing for the relatively straightforward creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Interdisciplinary Research: The investigation of this compound provides an excellent platform for interdisciplinary collaboration, bringing together synthetic chemists, biologists, and computational scientists.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(2-ethoxyphenyl)-4-methylbenzamide be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-methylbenzoic acid derivatives with 2-ethoxyaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Reaction conditions (e.g., solvent polarity, temperature) must be optimized: polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure using SHELXL (for refinement) and WinGX (for data analysis) to confirm bond lengths/angles .
- NMR spectroscopy : H and C NMR (in DMSO-d6) validate substituent positions (e.g., ethoxy group at 2-phenyl, methyl at 4-benzamide) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 284.1) .
Q. What preliminary assays are recommended to screen the bioactivity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay).
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can enantiomeric separation of this compound derivatives be achieved for chiral studies?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA-3 column) with hexane/isopropanol (90:10) mobile phase. Monitor elution via circular dichroism (CD) spectroscopy. Enantiomeric excess (ee) is calculated from peak integration in HPLC chromatograms .
Q. How should researchers resolve contradictions between computational solubility predictions and experimental solubility data for this compound?
- Methodological Answer :
- Experimental validation : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 270 nm).
- Computational refinement : Adjust COSMO-RS parameters (e.g., sigma profiles) to account for ethoxy group solvation effects. Cross-validate with molecular dynamics simulations .
Q. What strategies are effective for molecular docking studies of this compound with target proteins?
- Methodological Answer :
- Protein preparation : Use AutoDockTools to protonate and minimize energy of crystal structures (e.g., PDB: 3ERT for estrogen receptors).
- Docking parameters : Lamarckian genetic algorithm with 100 runs; grid box centered on active site (60 × 60 × 60 Å). Validate poses via RMSD clustering (<2.0 Å) .
Q. How can metabolic stability of this compound be assessed in vitro?
- Methodological Answer :
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion over 60 min via LC-MS/MS. Calculate intrinsic clearance (Cl) using the in vitro half-life method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
